Ethionamide - 536-33-4

Ethionamide

Catalog Number: EVT-267828
CAS Number: 536-33-4
Molecular Formula: C8H10N2S
Molecular Weight: 166.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ethionamide is a thioamide antimycobacterial agent. [] It is classified as a second-line drug in the treatment of tuberculosis, meaning it is typically used in cases of multidrug-resistant or extensively drug-resistant tuberculosis when first-line drugs are ineffective. [] Its role in scientific research revolves around its activity against Mycobacterium tuberculosis, particularly its mechanism of action and the development of resistance. []

Synthesis Analysis

Ethionamide can be synthesized through a multi-step process involving the conversion of 2-ethylthioisonicotinamide to its sulfoxide derivative, followed by a rearrangement reaction to yield Ethionamide. []

Molecular Structure Analysis

Ethionamide (2-ethylpyridine-4-carbothioamide) is a structural analog of Isoniazid, another antituberculosis drug. [, , ] It contains a thioamide group (-C(=S)NH2) attached to the pyridine ring at the 4th position, distinguishing it from Isoniazid. []

Mechanism of Action

Ethionamide acts as a prodrug, requiring activation within Mycobacterium tuberculosis to exert its antimycobacterial effect. [, ] The activation process involves the enzyme EthA, a flavin-containing monooxygenase. [, , ] Activated Ethionamide targets the enzyme enoyl-acyl carrier protein reductase (InhA), essential for mycolic acid biosynthesis in the mycobacterial cell wall. [, , , ] By inhibiting InhA, Ethionamide disrupts cell wall synthesis, ultimately leading to bacterial death. [, ]

Physical and Chemical Properties Analysis

Ethionamide is known to be thermolabile, meaning it degrades at high temperatures. [, ] This property poses challenges in drug susceptibility testing, as standard methods often involve heating the drug-containing medium. []

Applications
  • Drug resistance mechanisms: Ethionamide resistance is a significant concern in the treatment of multidrug-resistant tuberculosis. Researchers are investigating the genetic and molecular mechanisms underlying resistance development. Studies have identified mutations in the ethA gene, encoding the activating enzyme EthA, and the inhA gene, encoding the target enzyme InhA, as major contributors to resistance. [, , , , ]
  • New drug targets: The identification of EthA as the enzyme responsible for Ethionamide activation has opened avenues for exploring new drug targets. Researchers are investigating inhibitors of EthR, a transcriptional repressor of EthA, as potential adjunctive therapies to enhance the efficacy of Ethionamide. [, , ]
  • Development of novel antituberculosis agents: Researchers are developing new chemical entities that can overcome resistance mechanisms or act on different targets within the mycobacterial cell. For example, SMARt751, a small molecule that interacts with the transcriptional regulator VirS in Mycobacterium tuberculosis, has been shown to boost Ethionamide efficacy and reverse resistance. []
  • Understanding the physiology of Mycobacterium tuberculosis: Research on Ethionamide metabolism has provided insights into the metabolic pathways and enzymes involved in Mycobacterium tuberculosis. [, , ] This knowledge contributes to a deeper understanding of mycobacterial physiology and potential drug targets.
  • In vitro and in vivo models of tuberculosis: Ethionamide is used in laboratory settings to study Mycobacterium tuberculosis growth, drug susceptibility, and the development of resistance. Researchers employ various models, including the mouse footpad system, to evaluate the efficacy of new drugs or drug combinations against tuberculosis. [, ]
Future Directions
  • Overcoming resistance: Developing new drugs or drug combinations that can bypass or overcome existing resistance mechanisms to Ethionamide. [, ]
  • Improving drug delivery: Exploring novel drug delivery systems, such as nanoparticles, to enhance Ethionamide's bioavailability, reduce dosing frequency, and potentially minimize side effects. [, ]
  • Personalized medicine: Investigating the influence of host factors, such as genetic polymorphisms in drug-metabolizing enzymes, on Ethionamide pharmacokinetics and treatment response to optimize dosing regimens for individual patients. []
  • Combination therapies: Developing rational drug combinations that enhance Ethionamide's efficacy, shorten treatment duration, and minimize the emergence of resistance. []
  • Expanding applications: Investigating the potential use of Ethionamide or its derivatives against other infectious diseases, such as those caused by non-tuberculous mycobacteria or fungi. [, ]

Ethionamide Sulphoxide

Compound Description: Ethionamide Sulphoxide is a metabolite of Ethionamide, formed via oxidation of the thioamide sulfur atom. While not inherently active against Mycobacterium tuberculosis, it undergoes in vivo reduction back to Ethionamide, contributing to the drug's sustained release and activity. []

Relevance: Ethionamide Sulphoxide is a crucial component of Ethionamide's pharmacokinetic profile. Both compounds interconvert in vivo, impacting the drug's half-life and necessitating consideration in dosage optimization. [, ]

Isoniazid

Compound Description: Isoniazid, a first-line anti-tuberculosis drug, shares structural similarities with Ethionamide and acts on the same biological target, the enzyme InhA, involved in mycolic acid synthesis. [, , , , , , ]

Relevance: Both Isoniazid and Ethionamide are pro-drugs requiring activation by mycobacterial enzymes. Resistance mutations often confer cross-resistance between these drugs. This emphasizes the need for accurate susceptibility testing and highlights challenges in treating MDR-TB. [, , , , , ]

2-ethyl-4-hydroxymethylpyridine

Compound Description: This compound is a known metabolite of Ethionamide, produced within mycobacteria during the drug's activation process. Unlike the active metabolite, it primarily resides outside the bacterial cells, suggesting limited contribution to Ethionamide's antimycobacterial effect. []

Relevance: The contrasting localization of 2-ethyl-4-hydroxymethylpyridine and the active Ethionamide metabolite (ETH*) underscores the complexity of prodrug activation pathways and highlights the importance of understanding metabolite fates for optimizing drug efficacy. []

ETH*

Compound Description: ETH* is an as-yet unidentified metabolite of Ethionamide, considered the likely active form exerting the antimycobacterial effect. Unlike other metabolites, it selectively accumulates within the mycobacterial cytoplasm, unable to cross the bacterial membrane. []

Relevance: Identifying ETH*'s structure is crucial for understanding Ethionamide's mechanism of action and developing novel drugs or drug-boosting strategies that exploit its specific intracellular accumulation. []

Pyrazinamide

Compound Description: Pyrazinamide is another crucial first-line anti-tuberculosis prodrug. It requires activation by a mycobacterial enzyme, similar to Isoniazid and Ethionamide, and is frequently included in MDR-TB treatment regimens. [, , ]

Relevance: Pyrazinamide, alongside Ethionamide and Isoniazid, exemplifies the importance of prodrug activation in tuberculosis treatment. Understanding individual drug activation pathways and resistance mechanisms is vital for optimizing treatment efficacy and minimizing resistance development. [, , ]

Linezolid

Compound Description: Linezolid is an oxazolidinone antibiotic with activity against MDR-TB. It is increasingly used as a substitute for Ethionamide in some treatment regimens, particularly in contexts where shorter, all-oral regimens are preferred. []

SMARt751

Compound Description: SMARt751 is a small molecule that enhances Ethionamide efficacy by interacting with the Mycobacterium tuberculosis transcriptional regulator VirS. This interaction upregulates the mymA operon, encoding the monooxygenase MymA involved in Ethionamide activation. []

Relevance: SMARt751 represents a novel approach to combat Ethionamide resistance. By boosting the drug's activation, it holds promise for improving treatment efficacy and potentially reducing required Ethionamide doses, minimizing side effects. []

SMARt-420

Compound Description: SMARt-420, a spiroisoxazoline compound, reverses Ethionamide resistance by targeting EthR2, a TetR-like repressor. By inactivating EthR2, SMARt-420 triggers a cryptic, alternative activation pathway for Ethionamide, bypassing the canonical EthA-dependent route prone to resistance mutations. []

Relevance: SMARt-420 offers a unique strategy to combat Ethionamide resistance. By activating a previously unexploited pathway, it overcomes limitations imposed by mutations in the common EthA-mediated activation route, expanding treatment options for MDR-TB. []

Glibenclamide

Compound Description: Glibenclamide is an anti-diabetic medication that lowers blood glucose levels. Studies show a potential pharmacodynamic interaction with Ethionamide, leading to enhanced hypoglycemic effects in both normal and diabetic rats. []

Relevance: The interaction between Ethionamide and Glibenclamide raises concerns about potential hypoglycemia risks in diabetic patients receiving both drugs. Careful blood glucose monitoring and dose adjustments might be necessary to ensure patient safety. []

Methimazole

Compound Description: Methimazole is an antithyroid medication used to treat hyperthyroidism. In vitro studies suggest it can inhibit Ethionamide metabolism mediated by the enzyme flavin-containing monooxygenase 3 (FMO3). []

Relevance: Co-administration of Methimazole and Ethionamide may lead to elevated Ethionamide levels due to FMO3 inhibition. This interaction necessitates dose adjustments and highlights the importance of considering potential drug-drug interactions when prescribing Ethionamide. []

Properties

CAS Number

536-33-4

Product Name

Ethionamide

IUPAC Name

2-ethylpyridine-4-carbothioamide

Molecular Formula

C8H10N2S

Molecular Weight

166.25 g/mol

InChI

InChI=1S/C8H10N2S/c1-2-7-5-6(8(9)11)3-4-10-7/h3-5H,2H2,1H3,(H2,9,11)

InChI Key

AEOCXXJPGCBFJA-UHFFFAOYSA-N

SMILES

CCC1=NC=CC(=C1)C(=S)N

Solubility

less than 1 mg/mL at 70° F (NTP, 1992)
Practically insoluble
Very sparingly soluble in ether. Sparingly soluble in methanol, ethanol, propylene glycol. Soluble in hot acetone, dichloroethane. Freely soluble in pyridine.
In water, 3.2X10+5 mg/L at 25 °C (est)
8.39e-01 g/L

Synonyms

Ethionamide; Trecator; Ethioniamide; Ethinamide; 2-ethylpyridine-4-carbothioamide; Trecator; Trecator SC; Trecator-SC; Wyeth Brand of Ethionamide;

Canonical SMILES

CCC1=NC=CC(=C1)C(=S)N

Isomeric SMILES

CCC1=NC=CC(=C1)C(=N)S

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.